molecular formula C14H20O B14835215 2-Tert-butyl-4-(cyclopropylmethyl)phenol

2-Tert-butyl-4-(cyclopropylmethyl)phenol

Cat. No.: B14835215
M. Wt: 204.31 g/mol
InChI Key: HRVXDICIDWGWFX-UHFFFAOYSA-N
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Description

2-Tert-butyl-4-(cyclopropylmethyl)phenol is an organic compound with the molecular formula C14H20O It is a phenolic compound characterized by the presence of a tert-butyl group and a cyclopropylmethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-4-(cyclopropylmethyl)phenol typically involves the alkylation of phenol derivatives. One common method is the Friedel-Crafts alkylation, where phenol is reacted with tert-butyl chloride and cyclopropylmethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The raw materials, including phenol, tert-butyl chloride, and cyclopropylmethyl chloride, are fed into the reactor along with the catalyst. The product is then purified through distillation and recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-4-(cyclopropylmethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic derivatives.

    Reduction: Alcohols and other reduced phenolic compounds.

    Substitution: Halogenated or nitrated phenolic compounds.

Scientific Research Applications

2-Tert-butyl-4-(cyclopropylmethyl)phenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: It is used as an intermediate in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Tert-butyl-4-(cyclopropylmethyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, leading to various effects. For example, its antioxidant activity is attributed to its ability to donate hydrogen atoms and neutralize free radicals, thereby preventing oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    2-tert-Butyl-4-methylphenol: Similar structure but with a methyl group instead of a cyclopropylmethyl group.

    2,6-Di-tert-butyl-4-methylphenol: Contains two tert-butyl groups and a methyl group.

    4-tert-Butylphenol: Lacks the cyclopropylmethyl group and has only a tert-butyl group.

Uniqueness

2-Tert-butyl-4-(cyclopropylmethyl)phenol is unique due to the presence of both a tert-butyl group and a cyclopropylmethyl group, which confer distinct chemical and physical properties

Properties

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

2-tert-butyl-4-(cyclopropylmethyl)phenol

InChI

InChI=1S/C14H20O/c1-14(2,3)12-9-11(6-7-13(12)15)8-10-4-5-10/h6-7,9-10,15H,4-5,8H2,1-3H3

InChI Key

HRVXDICIDWGWFX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)CC2CC2)O

Origin of Product

United States

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